Ortho-Amino-Thiol Substitution Pattern: A Distinct Chelation and Reactivity Motif
3-Amino-1H-pyrrole-2-thiol features an ortho-arrangement of an amine (-NH2) at position 3 and a thiol (-SH) at position 2 on the pyrrole ring. This specific 1,2-substitution pattern is a well-established motif for bidentate metal coordination and unique cyclization chemistry, offering a reactivity profile distinct from other pyrrole isomers like 2-amino-3-thiol analogs (1,2-substitution but with reversed positions) or 2-aminopyrroles lacking a thiol group [1]. While direct quantitative comparison data for this exact compound is limited in the public domain, the functional group adjacency confers a different nucleophilic and chelating character compared to non-ortho-substituted pyrroles.
| Evidence Dimension | Functional group substitution pattern |
|---|---|
| Target Compound Data | 3-NH2, 2-SH (ortho-arrangement on pyrrole core) |
| Comparator Or Baseline | 2-aminopyrroles (2-NH2 only); 3-aminopyrroles (3-NH2 only); 2-thiolpyrroles (2-SH only) |
| Quantified Difference | Qualitative difference: Unique ortho-amino-thiol motif confers distinct bidentate metal-binding and cyclization capabilities. |
| Conditions | Structural analysis; no specific assay due to data limitations. |
Why This Matters
This ortho-substitution pattern is essential for research programs requiring bidentate metal coordination or specific cyclization pathways, where mono-functional or differently substituted pyrroles cannot serve as functional replacements.
- [1] Tian J, et al. 3-Thiolated pyrroles/pyrrolines: controllable synthesis and usage for the construction of thiolated fluorophores. Chemical Communications. 2021;57: doi:10.1039/d1cc00778e View Source
